
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- is a xanthone derivative characterized by its unique tricyclic structure. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- typically involves the cyclization of diaryl ketones. One common method includes the use of carboxylic acids and aldehydes under specific conditions to form the xanthone core . For instance, the cyclization of diaryl ketones can yield the desired xanthone derivative in high yields, such as 93% for 1,2,3-trimethoxy-9H-xanthen-9-one .
Industrial Production Methods
Industrial production methods for xanthone derivatives often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents to the xanthone core.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups to the aromatic rings .
Scientific Research Applications
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a role in cellular responses to oxidative stress and inflammation . This interaction can enhance the translocation of Nrf2, leading to increased expression of antioxidant genes .
Comparison with Similar Compounds
Similar Compounds
α-Mangostin: Another xanthone derivative with similar antioxidant and anti-inflammatory properties.
γ-Mangostin: Known for its anti-cancer and anti-inflammatory effects.
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one: A closely related compound with similar structural features.
Uniqueness
What sets 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- apart is its specific combination of hydroxyl and methoxy groups, which can influence its biological activity and chemical reactivity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
81944-51-6 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
7-hydroxy-2,3,4-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O6/c1-19-12-7-10-13(18)9-6-8(17)4-5-11(9)22-14(10)16(21-3)15(12)20-2/h4-7,17H,1-3H3 |
InChI Key |
OUNAASURYBCECC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


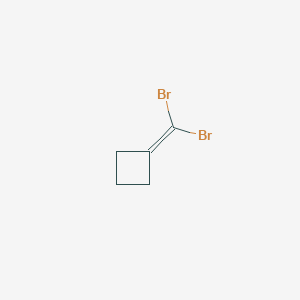
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
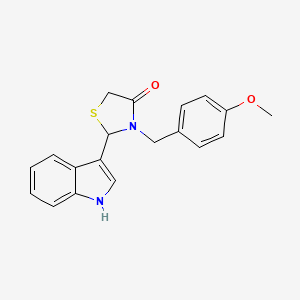
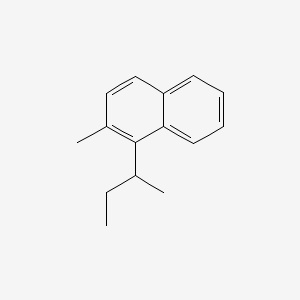
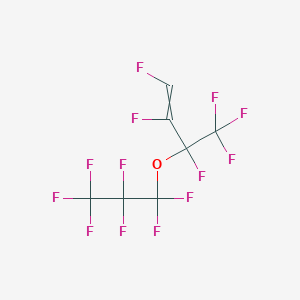
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
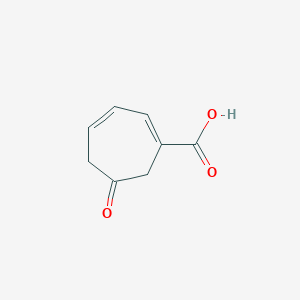
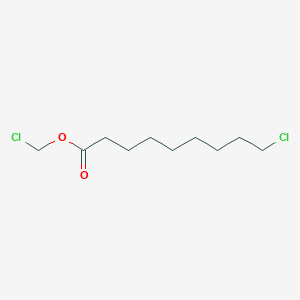

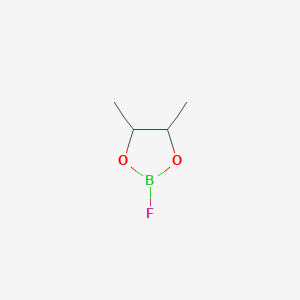
![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
